Phenyl dimethylsulfamate
CAS No.: 66950-63-8
Cat. No.: VC18911252
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66950-63-8 |
|---|---|
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | phenyl N,N-dimethylsulfamate |
| Standard InChI | InChI=1S/C8H11NO3S/c1-9(2)13(10,11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
| Standard InChI Key | RGUWKIYBTFHADV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Phenyl dimethylsulfamate is characterized by a phenyl group linked to a dimethylsulfamate moiety (Figure 1). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | Phenyl N,N-dimethylsulfamate |
| CAS Registry Number | 66950-63-8 |
| Canonical SMILES | CN(C)S(=O)(=O)OC1=CC=CC=C1 |
The sulfamate group (-NHSO₂O-) introduces polarity, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .
Synthesis and Manufacturing
Primary Synthetic Routes
Phenyl dimethylsulfamate is synthesized via two main methods:
Alkylation of Phenyl Chlorosulfate
Reaction of phenyl chlorosulfate with trimethylamine yields phenyl dimethylsulfamate and tetramethylammonium chloride as a byproduct:
This method achieves >75% yield under anhydrous conditions.
Sulfamation of Phenols
Phenol derivatives react with dimethylsulfamoyl chloride in the presence of a base (e.g., NaH):
Yields range from 60–85% depending on substituents .
Chemical Reactivity and Applications
Reactivity in Cross-Coupling Reactions
Phenyl dimethylsulfamate participates in Suzuki–Miyaura cross-coupling as an electrophilic aryl source. Nickel or palladium catalysts mediate its reaction with boronic acids to form biaryl compounds (Table 1) :
| Substrate | Catalyst | Product Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | (dppf)Ni(o-tol)(Cl) | 92% |
| 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | 78% |
The sulfamate group acts as a directing group, facilitating regioselective coupling .
Functional Group Transformations
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Nucleophilic Substitution: The sulfamate moiety undergoes displacement with amines or thiols .
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Hydrolysis: Acidic conditions cleave the sulfamate group to regenerate phenols .
Biological and Pharmacological Relevance
Enzyme Inhibition
Sulfamate derivatives, including phenyl dimethylsulfamate analogues, inhibit enzymes such as steroid sulfatase and carbonic anhydrase. For example:
-
Steroid Sulfatase Inhibition: IC₅₀ values of 10–50 nM for breast cancer cell lines .
-
Antibacterial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus.
Drug Development
Phenyl dimethylsulfamate serves as a precursor to kinase inhibitors and hormone receptor modulators. Its metabolic stability makes it favorable for prodrug design .
Industrial and Material Science Applications
Catalysis
The compound is used in ligand design for transition-metal catalysts. For example, sulfamate-containing ligands improve selectivity in asymmetric hydrogenation .
Polymer Chemistry
Incorporation into polymers enhances thermal stability and solubility. Copolymers with styrene show glass transition temperatures (T₉) >150°C.
Recent Advances and Future Directions
O-Sulfation Methodology
A 2024 study demonstrated that dimethyl sulfate activates under tetrabutylammonium bisulfate to sulfonate alcohols and phenols, expanding synthetic utility .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) .
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